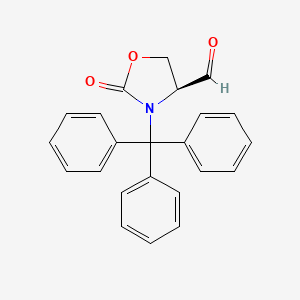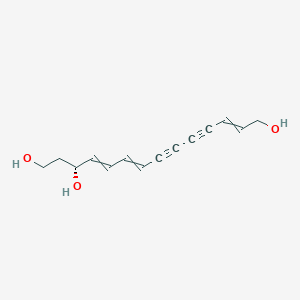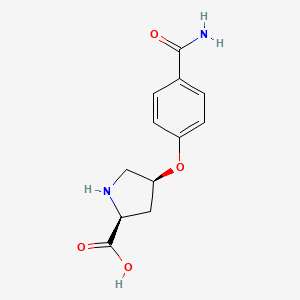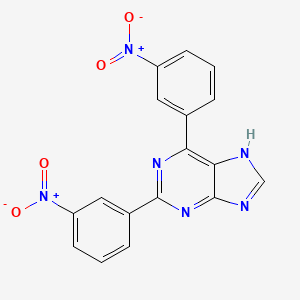
(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde is a complex organic compound with a unique structure that includes an oxazolidine ring, a triphenylmethyl group, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxazolidine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted oxazolidine derivatives, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxazolidine ring and the aldehyde functional group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylmethyl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-2-sulfanylpentanoate
- (2S,4S)-2-(3-{[(3-nitrobenzene)sulfonyl]oxy}propyl)-4-[(triphenylmethyl)amino]pentanedioic acid
Uniqueness
(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde is unique due to its specific combination of an oxazolidine ring, a triphenylmethyl group, and an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
918148-90-0 |
|---|---|
Molekularformel |
C23H19NO3 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(4S)-2-oxo-3-trityl-1,3-oxazolidine-4-carbaldehyde |
InChI |
InChI=1S/C23H19NO3/c25-16-21-17-27-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,21H,17H2/t21-/m1/s1 |
InChI-Schlüssel |
QNXRZJXBEQOEPM-OAQYLSRUSA-N |
Isomerische SMILES |
C1[C@H](N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Kanonische SMILES |
C1C(N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)

![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)






